Cas no 24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-)
24165-63-7 structure
Product Name:Benzenemethanol,4-methyl-a-2-propen-1-yl-
Numero CAS:24165-63-7
MF:C11H14O
MW:162.228263378143
CID:240486
PubChem ID:24879206
Update Time:2025-04-19
Benzenemethanol,4-methyl-a-2-propen-1-yl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol,4-methyl-a-2-propen-1-yl-
- 1-(4-Methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1-ol
- 1-(4'-methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1ol
- 1-(4-methyphenyl)-3-butenyl alcohol
- 1-(p-methylphenyl)-3-buten-1ol
- 1-(p-methylphenyl)-3-buten-1-ol
- 1-(p-tolyl)-but-3-en-1-ol
- 551198_ALDRICH
- AC1N5RX2
- ACMC-20apaa
- CTK4F3053
- SureCN3245046
- 1-p-Tolyl-but-3-en-1-ol
- 24165-63-7
- DTXSID40400782
- 1-p-Tolyl-3-buten-1-ol
- 1-(4-METHYLPHENYL)-3-BUTEN-1-OL 97
- J-015375
- SCHEMBL3245046
- AKOS010638335
- SCHEMBL11957109
- starbld0037068
- CS-0267218
- EN300-375882
- 1-(p-tolyl)-3-buten-1-ol
- 1-(p-tolyl)but-3-en-1-ol
- 1-(4-Methylphenyl)-3-buten-1-ol, 97%
- RCKGDEZXTBRGHR-UHFFFAOYSA-N
-
- MDL: MFCD03427119
- Inchi: 1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3
- Chiave InChI: RCKGDEZXTBRGHR-UHFFFAOYSA-N
- Sorrisi: OC(CC=C)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 162.10452
- Massa monoisotopica: 162.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 134
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.5
- Superficie polare topologica: 20.2A^2
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.983 g/mL at 25 °C(lit.)
- Punto di ebollizione: 253 °C(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.5270(lit.)
- PSA: 20.23
- LogP: 2.60450
- Solubilità: Non determinato
Benzenemethanol,4-methyl-a-2-propen-1-yl- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:36/37/38
Benzenemethanol,4-methyl-a-2-propen-1-yl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 551198-1G |
Benzenemethanol,4-methyl-a-2-propen-1-yl- |
24165-63-7 | 97% | 1G |
¥356.62 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-50mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 50mg |
¥16848 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-100mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 100mg |
¥15275 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-250mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 250mg |
¥15977 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-500mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 500mg |
¥15396 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-1g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 1g |
¥20055 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-2.5g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 2.5g |
¥34023 | 2023-04-14 | |
| Enamine | EN300-375882-0.05g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.1g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.25g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.25g |
$683.0 | 2023-03-02 |
Benzenemethanol,4-methyl-a-2-propen-1-yl- Letteratura correlata
-
1. Zinc-mediated α-regioselective Barbier-type cinnamylation reactions of aldehydes, ketones and estersLi-Ming Zhao,Hua-Shuai Gao,De-Feng Li,Jing Dong,Lan-Lin Sang,Jie Ji Org. Biomol. Chem. 2017 15 4359
-
Viviana Dorn,Alicia Chopa,Gabriel Radivoy RSC Adv. 2016 6 23798
-
3. Product selectivity control induced by using liquid–liquid parallel laminar flow in a microreactorFumihiro Amemiya,Hideyuki Matsumoto,Keishi Fuse,Tsuneo Kashiwagi,Chiaki Kuroda,Toshio Fuchigami,Mahito Atobe Org. Biomol. Chem. 2011 9 4256
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-) Prodotti correlati
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 80735-94-0(1-phenyl-3-buten-1-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso